molecular formula C9H16ClNO3 B6609503 methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride CAS No. 2866354-45-0

methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride

Cat. No. B6609503
CAS RN: 2866354-45-0
M. Wt: 221.68 g/mol
InChI Key: JSUOQPKSXHIPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride (M2H6AOC) is a compound that is widely used in laboratory experiments and scientific research. It is a white, crystalline powder that is soluble in water and ethanol. M2H6AOC has a variety of applications, including its use as a buffer, an anti-oxidant, a chelating agent, and a pH adjuster. In addition, M2H6AOC is used in the synthesis of other compounds, such as polymers and pharmaceuticals.

Scientific Research Applications

Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride has a variety of scientific research applications. It is used as a buffer in biochemical assays and as an anti-oxidant in the synthesis of polymers. It is also used as a chelating agent to remove metals from solution, and as a pH adjuster in the preparation of pharmaceuticals. In addition, methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride can be used to synthesize other compounds, such as polymers and pharmaceuticals.

Mechanism of Action

Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride is a weak acid that can act as a buffer. As a buffer, it can help to maintain the pH of a solution at a constant level. It can also act as an anti-oxidant, preventing the oxidation of other compounds. In addition, methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride can act as a chelating agent, binding to metal ions and removing them from solution. Finally, methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride can act as a pH adjuster, helping to adjust the pH of a solution to a desired level.
Biochemical and Physiological Effects
methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride can have a variety of biochemical and physiological effects. It can act as a buffer, helping to maintain the pH of a solution at a constant level. It can also act as an anti-oxidant, preventing the oxidation of other compounds. In addition, methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride can act as a chelating agent, binding to metal ions and removing them from solution. Finally, methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride can act as a pH adjuster, helping to adjust the pH of a solution to a desired level.

Advantages and Limitations for Lab Experiments

Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time without degrading. In addition, methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride can be used as a buffer, an anti-oxidant, a chelating agent, and a pH adjuster, making it a versatile compound for use in laboratory experiments.
However, there are also some limitations to using methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride in laboratory experiments. It is a weak acid, so it may not be able to maintain the pH of a solution for long periods of time. In addition, it is not very soluble in water, so it may not be suitable for use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride in scientific research and laboratory experiments. One potential direction is the development of new synthesis methods for methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride. Another potential direction is the development of new applications for methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride, such as its use as a catalyst or in the synthesis of new compounds. In addition, further research could be conducted on the biochemical and physiological effects of methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride, as well as its potential advantages and limitations for use in laboratory experiments. Finally, further research could be conducted to explore the potential uses of methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride in the pharmaceutical industry.

Synthesis Methods

Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride can be synthesized through a number of different methods. One method involves the reaction of hydroxylamine hydrochloride with methyl 2-azaspiro[3.4]octane-2-carboxylate in the presence of a base, such as pyridine. This reaction forms methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride and ammonium chloride as byproducts. Another method involves the reaction of methyl 2-azaspiro[3.4]octane-2-carboxylate with hydrochloric acid in the presence of a base, such as sodium hydroxide. This reaction forms methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride and sodium chloride as byproducts.

properties

IUPAC Name

methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-13-7(11)9(12)4-8(5-9)2-3-10-6-8;/h10,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUOQPKSXHIPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2(C1)CCNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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